3,4-diamino-5,6-dimethyl-1H-pyridin-2-one
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Overview
Description
3,4-Diamino-5,6-dimethylpyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family. Compounds in this family are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the Pyridine Ring: Starting from a suitable precursor such as 2,3-diaminopyridine, the pyridine ring can be constructed through cyclization reactions.
Methylation: Introduction of methyl groups at the 5 and 6 positions can be achieved using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
3,4-Diamino-5,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or other substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in the design of inhibitors or activators of specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminopyridine: Lacks the methyl groups at the 5 and 6 positions.
5,6-Dimethylpyridin-2(1H)-one: Lacks the amino groups at the 3 and 4 positions.
2,3-Diaminopyridine: Amino groups are at different positions on the pyridine ring.
Uniqueness
3,4-Diamino-5,6-dimethylpyridin-2(1H)-one is unique due to the presence of both amino and methyl groups at specific positions on the pyridine ring, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
164930-92-1 |
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Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3,4-diamino-5,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H11N3O/c1-3-4(2)10-7(11)6(9)5(3)8/h9H2,1-2H3,(H3,8,10,11) |
InChI Key |
RDVRFDQZQCDIMS-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)C(=C1N)N)C |
Canonical SMILES |
CC1=C(NC(=O)C(=C1N)N)C |
Synonyms |
2(1H)-Pyridinone, 3,4-diamino-5,6-dimethyl- |
Origin of Product |
United States |
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